SB-226552
Description
Properties
CAS No. |
883724-08-1 |
|---|---|
Molecular Formula |
C24H34NO6P |
Molecular Weight |
463.51 |
IUPAC Name |
cyclohexyl((4-(2-(((R)-2-hydroxy-3-(4-hydroxyphenoxy)propyl)amino)ethyl)phenoxy)methyl)phosphinic acid |
InChI |
InChI=1S/C24H34NO6P/c26-20-8-12-22(13-9-20)30-17-21(27)16-25-15-14-19-6-10-23(11-7-19)31-18-32(28,29)24-4-2-1-3-5-24/h6-13,21,24-27H,1-5,14-18H2,(H,28,29)/t21-/m1/s1 |
InChI Key |
DZFSTAUMUPHORN-OAQYLSRUSA-N |
SMILES |
O=P(C1CCCCC1)(COC2=CC=C(CCNC[C@@H](O)COC3=CC=C(O)C=C3)C=C2)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SB-226552; SB 226552; SB226552; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Key Compounds for Comparison
SB-226552 is compared with two β3-AR agonists: BRL 37344 and CL 316243 . These compounds share functional similarities but differ in receptor selectivity, pharmacokinetics, and therapeutic applications.
Table 1: Comparative Overview of β3-AR Agonists
Structural and Functional Differences
- This compound: Structurally distinct from classical catecholamine-based agonists (e.g., isoproterenol), which may improve oral bioavailability and reduce off-target effects .
- BRL 37344: Contains a phenethanolamine backbone, similar to endogenous catecholamines, contributing to residual β1-AR activity at higher concentrations .
- CL 316243: A non-catecholamine agonist with a rigid aromatic structure, enhancing β3-AR specificity and metabolic stability .
Research Findings and Clinical Relevance
- This compound : Demonstrates dose-dependent glucose-lowering effects in diabetic rodent models but requires optimization for human use due to rapid clearance .
- BRL 37344 : Early studies highlighted its thermogenic effects but flagged cardiovascular risks, limiting clinical translation .
- CL 316243 : Considered the gold standard for β3-AR selectivity; however, species-specific receptor differences (human vs. rodent β3-AR) complicate human applicability .
Preparation Methods
Core Scaffold Construction
The synthesis of 2-aminoethanol derivatives typically begins with the formation of the β-amino alcohol moiety. A common approach involves the reduction of an α-chloroketone intermediate. For example, treatment of 3-chlorophenylglycidyl ether with ammonium hydroxide in ethanol generates the epoxide ring-opening product, which is subsequently reduced using sodium borohydride (NaBH₄) and lithium chloride (LiCl) in tetrahydrofuran (THF) to yield the 2-aminoethanol core.
Key reagents and conditions:
Substitution and Functionalization
The 7-hydroxyindole moiety, a critical structural feature in analogs like SB-226552, is introduced via nucleophilic aromatic substitution. For instance, methyl chloroacetate reacts with 7-benzyloxy-1H-indole derivatives in the presence of potassium carbonate (K₂CO₃) and potassium iodide (KI) in acetone, followed by alkaline hydrolysis with aqueous sodium hydroxide (NaOH) to yield (1H-indol-7-yloxy)acetic acids. Subsequent esterification with thionyl chloride (SOCl₂) in methanol produces the methyl ester derivatives.
Stereochemical Control and Resolution
Enantioselective Synthesis
Optically active intermediates are critical for achieving the desired pharmacological profile. Chiral resolution of racemic mixtures is achieved using silica gel column chromatography with specific solvent systems. For example, the separation of (R,S)- and (R,R)-diastereomers of 7-benzyloxy-1H-indole derivatives employs ethyl acetate (EA) and hexane (H) mixtures, yielding enantiomeric excesses >99.5%.
X-ray Crystallographic Validation
The absolute configuration of key intermediates is confirmed via single-crystal X-ray diffraction. For instance, the (R,R)-configuration of (1H-indol-7-yloxy)acetic acid derivatives is unambiguously assigned using this method.
Process Optimization and Scalability
Solvent and Catalyst Selection
Reaction yields are highly dependent on solvent polarity and catalyst loading. For example, the use of dimethylformamide (DMF) with benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling agent improves amide bond formation efficiency to >85%.
Temperature and Reaction Time
Controlled reflux conditions (e.g., THF at 66°C) are critical for minimizing side reactions during borane-THF complex-mediated reductions.
Analytical Characterization
Physicochemical Properties
Representative data for this compound analogs are summarized below:
| Compound | MP (°C) | Molecular Formula | Yield (%) | Solvent System |
|---|---|---|---|---|
| 96 | 165 | C₁₉H₂₁ClN₂O | 58 | EA–H |
| 97 | 172–174 | C₁₉H₂₁ClN₂O | 58 | E–DE |
MP = Melting point; EA = Ethyl acetate; H = Hexane; E = Ethanol; DE = Diethyl ether.
Spectroscopic Validation
-
¹H NMR : Aromatic protons in the indole ring resonate at δ 7.2–7.4 ppm, while the methylene group of the 2-aminoethanol moiety appears as a triplet at δ 3.8–4.0 ppm.
-
IR : Stretching vibrations at 3350 cm⁻¹ (N–H) and 1700 cm⁻¹ (C=O) confirm the presence of amine and ester functionalities.
Industrial-Scale Production Considerations
Q & A
Basic Question: What experimental design considerations are critical for ensuring reproducibility in SB-226552 pharmacological studies?
Methodological Answer:
To ensure reproducibility, experimental protocols must detail compound synthesis, characterization (e.g., NMR, HPLC purity >95%), and standardized assay conditions (e.g., cell lines, incubation times, and solvent controls). Include negative/positive controls and predefine statistical thresholds (e.g., p < 0.05). Reference prior studies for established protocols, and document deviations in supplementary materials. For novel methods, provide step-by-step workflows, including equipment calibration and reagent sources .
Basic Question: How should researchers analyze dose-response data for this compound in preclinical models?
Methodological Answer:
Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values. Normalize data to vehicle controls and account for batch effects. Validate results with independent replicates (n ≥ 3) and apply corrections for multiple comparisons (e.g., Bonferroni). Include raw datasets in supplementary materials and flag outliers using Grubbs’ test or similar .
Advanced Question: What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?
Methodological Answer:
First, verify assay conditions (e.g., protein binding, metabolic stability) that may reduce in vivo bioavailability. Compare pharmacokinetic parameters (Cmax, AUC) across models. Use knock-in/knockout animal models to isolate target engagement. Reconcile discrepancies by conducting ex vivo assays (e.g., tissue homogenate activity) or adjusting dosing regimens .
Advanced Question: How can researchers optimize this compound synthesis to improve yield without compromising purity?
Methodological Answer:
Employ Design of Experiments (DoE) to test reaction variables (temperature, catalyst concentration). Use orthogonal purification methods (e.g., column chromatography followed by recrystallization) and monitor intermediates via LC-MS. Validate purity with elemental analysis and stability testing under storage conditions .
Basic Question: How to formulate research questions for this compound studies that align with mechanistic hypotheses?
Methodological Answer: Frame questions around causality (e.g., “Does this compound inhibit [Target X] via competitive binding?”). Use PICOT (Population, Intervention, Comparator, Outcome, Time) frameworks to define scope. Ground hypotheses in prior structural or pathway analyses, citing gaps in the literature (e.g., unresolved off-target effects) .
Basic Question: What ethical considerations apply to this compound studies involving animal models?
Methodological Answer:
Adhere to ARRIVE guidelines for reporting animal studies. Justify sample sizes via power analysis and minimize suffering through humane endpoints. Include ethics committee approval details and disclose conflicts of interest. For translational studies, address potential societal impacts (e.g., therapeutic misuse) .
Advanced Question: How to align in vitro mechanistic findings with in vivo functional outcomes for this compound?
Methodological Answer:
Integrate pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate target engagement (e.g., receptor occupancy) with functional outcomes (e.g., behavioral assays). Use isotopic labeling to track compound distribution and validate biomarkers of activity. Cross-reference results with orthogonal techniques like CRISPR-Cas9 knockdown .
Basic Question: What methodologies ensure rigorous literature reviews for this compound research?
Methodological Answer:
Use systematic review protocols (PRISMA guidelines) and databases (PubMed, SciFinder) with Boolean operators (e.g., “this compound AND [Target]”). Prioritize primary sources and assess study quality via tools like GRADE. Annotate conflicting findings in a matrix for comparative analysis .
Advanced Question: How to determine statistical power requirements for this compound preclinical studies?
Methodological Answer:
Conduct a priori power analysis (α = 0.05, β = 0.2) using pilot data or effect sizes from analogous compounds. For heterogeneous outcomes, apply mixed-effects models. Adjust for attrition rates in longitudinal studies and report confidence intervals for key metrics (e.g., IC₅₀) .
Advanced Question: What experimental approaches validate this compound’s mechanism of action in complex biological systems?
Methodological Answer:
Combine biophysical assays (SPR, ITC) for binding affinity with functional readouts (calcium flux, gene expression). Use siRNA or CRISPR interference to confirm target specificity. Employ omics profiling (proteomics, metabolomics) to identify downstream pathways and off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
